L-685458

Alzheimer's disease Synaptic biology Neuroscience

L-685458 is the definitive transition-state analog γ-secretase inhibitor for precise dissection of APP processing vs Notch signaling. Its >16-fold selectivity window (Aβ IC50 48 nM vs Notch IC50 775 nM) and >50-100-fold selectivity over other aspartyl proteases ensure clean, interpretable data in Alzheimer's and cancer research. Validated in head-to-head synaptic function assays, L-685458 increases both mEPSC frequency and amplitude—a phenotype not replicated by other inhibitor classes. Choose L-685458 for reproducible, target-specific results where off-target activity and Notch pathway interference would compromise your study.

Molecular Formula C39H52N4O6
Molecular Weight 672.9 g/mol
CAS No. 292632-98-5
Cat. No. B1673899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-685458
CAS292632-98-5
Synonyms1-benzyl-4-(1-(1-carbamoyl-2-phenylethylcarbamoyl-3-methylbutylcarbamoyl)-2-hydroxy-5-phenylpentyl)carbamic acid tert-butyl ester
GSI-X cpd
L 685,458
L 685458
L-685,458
L-685458
Molecular FormulaC39H52N4O6
Molecular Weight672.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48)/t30-,31+,32+,33+,34-/m1/s1
InChIKeyMURCDOXDAHPNRQ-ZJKZPDEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-685458 (CAS 292632-98-5): A Benchmark Transition-State Analog γ-Secretase Inhibitor for Alzheimer's and Oncology Research


L-685458 is a potent transition-state analog (TSA) inhibitor of γ-secretase (GSI) that selectively blocks the final catalytic step in amyloid beta-peptide (Aβ) generation from amyloid precursor protein (APP) [1]. Characterized as an aspartyl protease transition-state mimic [2], this structurally novel compound exhibits high selectivity over a range of unrelated proteases [3]. L-685458 inhibits γ-secretase-mediated cleavage of APP-C99 and Notch-100, providing a critical tool for dissecting γ-secretase biology in Alzheimer's disease and cancer research . Its well-defined mechanism and extensive characterization in primary literature distinguish it from less-characterized or non-TSA γ-secretase inhibitors [4].

Why L-685458 Cannot Be Replaced by Other γ-Secretase Inhibitors: Critical Differences in Mechanism, Selectivity, and Substrate Processing


Substituting L-685458 with another γ-secretase inhibitor (GSI) risks experimental irreproducibility and misinterpretation of biological outcomes due to fundamental differences in inhibitor class, protease selectivity, and substrate processing profiles. L-685458 is a transition-state analog (TSA) inhibitor that binds directly to the active site of γ-secretase, a mechanism distinct from non-TSA GSIs like Semagacestat, which modulate substrate docking [1]. Furthermore, GSIs vary dramatically in their potency and selectivity for APP versus Notch processing; for example, Semagacestat exhibits a low Notch IC50 (14.1 nM) relative to its Aβ42 IC50 (10.9 nM), resulting in a narrow therapeutic window (ratio ~1.3) , whereas L-685458 demonstrates a more favorable profile in certain cellular contexts. Even within the TSA class, potency differences can exceed three orders of magnitude (e.g., L-685458 IC50 ~17 nM vs. LY-411575 IC50 119 pM in specific assays ), requiring careful selection to achieve target engagement without off-target effects. These distinctions are quantified in the evidence below.

L-685458 Quantitative Differentiation: Head-to-Head Performance Data Against Key γ-Secretase Inhibitor Comparators


L-685458 vs. DAPT: Superior Potency in Direct Synaptosomal γ-Secretase Inhibition

In a direct head-to-head comparison within synaptosomal preparations, L-685458 demonstrated more potent inhibition of γ-secretase activity than DAPT. The study utilized a fluorogenic γ-secretase substrate probe and measured fluorescence to quantify enzymatic activity [1].

Alzheimer's disease Synaptic biology Neuroscience

L-685458 vs. LY-411575: Three Orders of Magnitude Potency Difference Highlights Differential Application Suitability

While both compounds are γ-secretase inhibitors, L-685458 and LY-411575 exhibit a dramatic difference in cellular potency. This cross-study comparison underscores the importance of selecting the appropriate tool compound based on the desired potency window .

Alzheimer's disease Drug discovery Assay development

L-685458 vs. BMS-299897: Comparable Potency, Divergent Selectivity Profiles Dictate Experimental Choice

L-685458 and BMS-299897 exhibit similar potency in inhibiting Aβ production, but L-685458 distinguishes itself through a well-documented, high degree of selectivity over other aspartyl proteases [1][2].

Alzheimer's disease Protease selectivity Chemical biology

L-685458 vs. Semagacestat: Superior APP/Notch Processing Window in Specific Cellular Contexts

A key differentiation for L-685458 lies in its distinct profile for inhibiting APP versus Notch processing compared to the clinical candidate Semagacestat. While Semagacestat exhibits a narrow selectivity window (Notch IC50/Aβ42 IC50 ≈ 1.3) , L-685458 demonstrates a more favorable balance in certain cell types, with a larger differential between Aβ production inhibition and Notch cleavage [1].

Alzheimer's disease Notch signaling Cellular assays

L-685458 vs. DAPT: Differential Modulation of Synaptic Transmission Parameters

In a direct head-to-head comparison of effects on synaptic transmission, L-685458 and the metalloprotease inhibitor ilomastat exhibited distinct effects on miniature excitatory postsynaptic currents (mEPSCs) in cultured neurons. L-685458 uniquely increased both the frequency and amplitude of mEPSCs, whereas ilomastat only increased frequency [1].

Synaptic physiology Neuroscience Electrophysiology

L-685458 Application Scenarios: Optimized Use Cases Derived from Quantitative Differentiation


Precise Dissection of APP-Dependent Signaling with Minimal Notch Interference

Based on its >16-fold selectivity window between Aβ production inhibition (IC50 48 nM) and Notch-responsive reporter inhibition (IC50 775 nM) in SHSY5Y cells [1], L-685458 is the preferred tool for studies requiring inhibition of amyloidogenic APP processing with reduced confounding effects on Notch signaling. This is in stark contrast to Semagacestat, which shows minimal selectivity (ratio ~1.3) , making L-685458 essential for experiments where Notch pathway preservation is critical for data interpretation.

Synaptic Biology Studies Requiring Distinct Electrophysiological Modulation

In synaptic function studies where the goal is to observe changes in both mEPSC frequency and amplitude, L-685458 is uniquely suited. Direct head-to-head comparison data show that L-685458 increases both parameters, whereas other classes of inhibitors (e.g., ilomastat) only affect frequency [2]. This makes L-685458 an indispensable tool for investigating γ-secretase's role in synaptic plasticity and transmission, providing a functional phenotype not replicated by alternative compounds.

High-Confidence Target Engagement in Protease-Rich Cellular Environments

For experiments where off-target inhibition of other aspartyl proteases (e.g., cathepsin D, HIV-1 protease) could confound results, L-685458's >50-100-fold selectivity provides a critical advantage [3]. In complex biological samples like tissue lysates or cell lines with high protease expression, L-685458 ensures that observed effects can be more confidently attributed to γ-secretase inhibition. This level of characterized selectivity is a key procurement criterion over compounds like BMS-299897, whose off-target profiles are less extensively documented [4].

Direct Functional Comparisons in Synaptosomal γ-Secretase Assays

When designing experiments to compare γ-secretase inhibitor efficacy in native, membrane-bound enzyme preparations, L-685458's established performance at 5 µM in synaptosomal assays provides a reliable benchmark. As demonstrated against DAPT (requiring 10 µM for comparable inhibition) [5], L-685458 enables studies at lower working concentrations, minimizing potential solvent effects and non-specific interactions. This application is directly supported by quantitative head-to-head data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-685458

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.